Ethyl 2-(2-chloroacetamido)-4-phenyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 4-(2-chloroacetamido)benzoate is a white crystalline powder . It has a molecular weight of 241.67 and a molecular formula of ClCH2CONHC6H4CO2C2H5 .
Synthesis Analysis
This compound can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-chloroacetamido)benzoate is represented by the formula ClCH2CONHC6H4CO2C2H5 .Chemical Reactions Analysis
The compound undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol . This leads to the formation of ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate through intramolecular cyclization and the Dimroth-like rearrangements .Physical and Chemical Properties Analysis
Ethyl 4-(2-chloroacetamido)benzoate appears as a white crystalline powder . It has a melting point of 110-114 degrees Celsius .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Researchers have investigated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), to find more potent inhibitors with improved drug-like properties. These studies aim to leverage the therapeutic potential of GLS inhibition in treating cancer by improving the aqueous solubility and potency of BPTES analogs. One such analog demonstrated similar potency to BPTES but with better solubility, showing promise in attenuating the growth of human lymphoma cells in vitro and in mouse models (Shukla et al., 2012).
Acrosin Inhibition for Fertility Treatments
A novel compound synthesized through Claisen condensation, cyclization, reduction, and acylation processes has been studied for its moderate acrosin inhibition activity. Acrosin inhibitors are of interest for their potential applications in fertility treatments, providing a targeted approach to modulate sperm function (Qi et al., 2011).
Anticancer Activity via Novel Heterocycles
Efforts in anticancer drug development have led to the synthesis of new heterocycles using Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor. These compounds, upon evaluation, displayed potent activity against colon cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Abdel-Motaal et al., 2020).
Molluscicidal Properties for Schistosomiasis Control
Research into controlling schistosomiasis, a parasitic disease affecting millions worldwide, has explored thiazolo[5,4-d]pyrimidines with significant molluscicidal properties against the intermediate host snails. These findings could contribute to the development of new strategies for disease control and prevention (El-bayouki & Basyouni, 1988).
Antimicrobial and Antifungal Applications
Novel thiazole compounds containing ether structures have been synthesized and evaluated for their antimicrobial and fungicidal activities. Such compounds offer promising avenues for developing new antimicrobial agents, with one compound in particular showing notable efficacy against fungal pathogens (Qiu Li-ga, 2015).
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-20-13(19)12-11(9-6-4-3-5-7-9)17-14(21-12)16-10(18)8-15/h3-7H,2,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXBULYVTZYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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